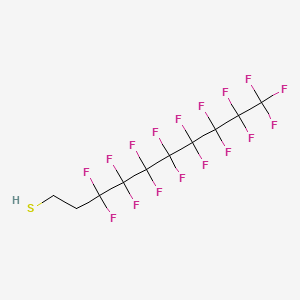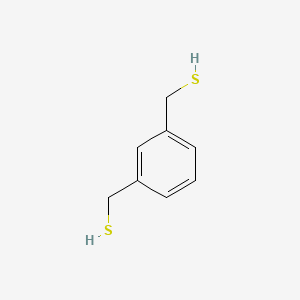![molecular formula C15H20O4 B1202296 4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one CAS No. 79232-33-0](/img/structure/B1202296.png)
4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one is a complex organic compound with a unique tetracyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure and functional groups make it a subject of interest for synthetic chemists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial to maximize efficiency and minimize waste. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the carbonyl groups results in the formation of alcohols.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism by which 4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one exerts its effects is complex and involves multiple molecular targets and pathways. In medicinal applications, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one
- 4-(Methoxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one
- 4-(Ethoxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one
Uniqueness
The uniqueness of this compound lies in its specific functional groups and tetracyclic structure, which confer distinct chemical and physical properties. These properties make it particularly valuable for certain applications, such as in the synthesis of complex organic molecules and the development of advanced materials.
Propiedades
Número CAS |
79232-33-0 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
(1S,8R,9R,11R)-4-(hydroxymethyl)-8,12,12-trimethyl-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridec-4-en-3-one |
InChI |
InChI=1S/C15H20O4/c1-8-4-5-10-9(6-16)11(17)18-14(10)7-13(2,3)12-15(8,14)19-12/h8,12,16H,4-7H2,1-3H3/t8-,12-,14+,15-/m1/s1 |
Clave InChI |
IAPZIXBAFXUFEO-KXWVSSKRSA-N |
SMILES |
CC1CCC2=C(C(=O)OC23C14C(O4)C(C3)(C)C)CO |
SMILES isomérico |
C[C@@H]1CCC2=C(C(=O)O[C@]23[C@]14[C@H](O4)C(C3)(C)C)CO |
SMILES canónico |
CC1CCC2=C(C(=O)OC23C14C(O4)C(C3)(C)C)CO |
Sinónimos |
alliacol B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


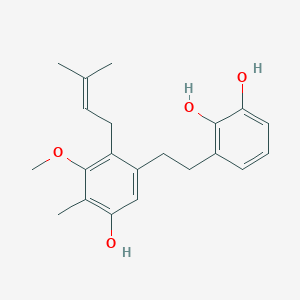
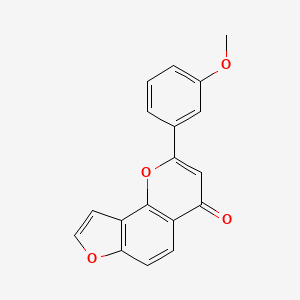
![6-ethyl-3-[[[1-(2-furanylmethyl)-5-tetrazolyl]methyl-(phenylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1202216.png)
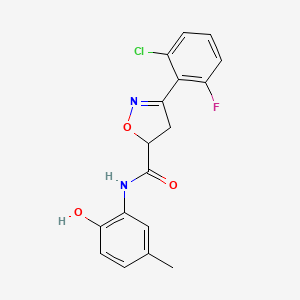
![6-amino-4-[4-(2-amino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylic acid methyl ester](/img/structure/B1202218.png)
![3-[[[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl-(2-hydroxyethyl)amino]methyl]-7-methyl-1H-quinolin-2-one](/img/structure/B1202219.png)

![5-[[4-(Diethylamino)anilino]methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1202223.png)
![4-[5-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B1202224.png)
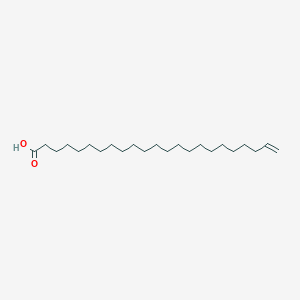
![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)
